molecular formula C14H17NO2 B102882 Nortropacocaine CAS No. 18470-33-2

Nortropacocaine

Cat. No.: B102882
CAS No.: 18470-33-2
M. Wt: 231.29 g/mol
InChI Key: HRTCUJBTNCFSIO-UHFFFAOYSA-N
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Description

Nortropacocaine is a tropane alkaloid with the chemical formula C14H17NO2. It is structurally related to cocaine but lacks the methyl ester group present in cocaine. This compound is known for its unique pharmacological properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortropacocaine can be synthesized through the electrochemical N-demethylation of tropane alkaloids. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water. The reaction proceeds at room temperature and avoids the use of hazardous oxidizing agents and toxic solvents .

Industrial Production Methods: The industrial production of this compound typically involves the semi-synthesis from naturally occurring tropane alkaloids. The process includes the N-demethylation of tropane alkaloids to their nortropane derivatives, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Nortropacocaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of N-substituted this compound derivatives.

Scientific Research Applications

Nortropacocaine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various pharmaceutical compounds.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic uses, including as an anesthetic agent.

    Industry: Utilized in the production of other tropane alkaloids and related compounds.

Comparison with Similar Compounds

    Cocaine: Structurally similar but contains a methyl ester group.

    Noratropine: Another nortropane derivative used in the synthesis of bronchodilators.

    Norscopolamine: A nortropane derivative used in the synthesis of anticholinergic agents.

Uniqueness: Nortropacocaine is unique due to its specific structural features and pharmacological properties. Unlike cocaine, it lacks the methyl ester group, which affects its pharmacokinetics and potential therapeutic applications. Its ability to undergo various chemical reactions and its use as a precursor in the synthesis of other compounds further highlight its uniqueness .

Properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCUJBTNCFSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17366-47-1 (hydrochloride)
Record name Nortropacocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50939876
Record name 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-33-2
Record name Nortropacocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational preference of Nortropacocaine hydrochloride in different environments?

A1: Research using proton nuclear magnetic resonance (PMR) spectroscopy reveals that this compound hydrochloride adopts a consistent conformation in both aqueous (deuterium oxide) and hydrophobic (deuterochloroform) environments. [] This preferred conformation features the piperidine ring in a distorted chair form. The observed spectral differences between the two solvents arise from altered deshielding effects on the protonated nitrogen, influencing the chemical shifts of nearby protons. []

Q2: Is this compound present in Erythroxylum suberosum?

A2: While previous studies had identified various flavonoids and steroids in different parts of the Erythroxylum suberosum plant, a recent investigation suggests the presence of tropane alkaloids, specifically tropacocaine and this compound, in the leaves of this species. [] This finding marks the first report of these alkaloids in Erythroxylum suberosum and warrants further investigation into their potential biological activities.

Q3: How is this compound metabolized in living organisms?

A3: Research indicates that enzymes, specifically esterases, play a crucial role in the hydrolysis of this compound. Studies have explored the activity of these enzymes in various tissues, including the brain [] and serum [] of humans, as well as in mouse organs during development. [] These studies provide insights into the metabolic pathways of this compound and its potential duration of action in vivo.

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